molecular formula C13H15BrO3 B1293352 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone CAS No. 898785-66-5

2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Cat. No. B1293352
M. Wt: 299.16 g/mol
InChI Key: XFHFKXRMEMGARU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve various strategies. For instance, the use of gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes as substrates is an efficient method to produce brominated dienes, which can further participate in Diels-Alder and cross-coupling reactions . Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched bromo(het)aryloxy amines, which are valuable precursors for antimicrobial agents like Levofloxacin . Another approach is the intramolecular cyclization of gem-dibromovinyl phenols to form bromobenzofurans using trace amounts of copper as a catalyst .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and diverse. For example, a 1,3,2-dioxaphosphorinane derivative with bromo substituents has been described to adopt a chair conformation with specific orientations for the P=O bond and the phenoxy and bromomethyl groups . This detailed structural information is crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. The high-temperature oxidation of 2-bromophenol leads to the formation of dibenzo-p-dioxin and dibromodibenzofurans among other products . The presence of bromine in the aromatic ring influences the product distribution and the yield of specific compounds compared to chlorinated analogs . These reactions are important for understanding the environmental impact and degradation pathways of brominated aromatics.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of bromine atoms. For instance, the synthesis of natural bromophenols and their derivatives has shown that these compounds possess powerful antioxidant activities, which can be compared to standard antioxidants like α-tocopherol and BHT . The presence of bromine also affects the radical scavenging abilities and the chelating activities of these compounds, which are important for their potential use as therapeutic agents or in material science.

properties

IUPAC Name

1-(2-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHFKXRMEMGARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645909
Record name 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

CAS RN

898785-66-5
Record name 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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